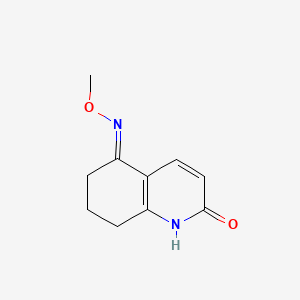
7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime)
Beschreibung
7,8-Dihydro-1H,6H-chinolin-2,5-dion 5-(O-Methyl-oxim) ist eine chemische Verbindung mit der Summenformel C10H12N2O2 und einem Molekulargewicht von 192,219 g/mol . Diese Verbindung gehört zur Chinolin-Familie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaft bekannt ist.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(5E)-5-methoxyimino-1,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-12-9-4-2-3-8-7(9)5-6-10(13)11-8/h5-6H,2-4H2,1H3,(H,11,13)/b12-9+ |
InChI-Schlüssel |
BJQUMZQJMQHMPZ-FMIVXFBMSA-N |
Isomerische SMILES |
CO/N=C/1\CCCC2=C1C=CC(=O)N2 |
Kanonische SMILES |
CON=C1CCCC2=C1C=CC(=O)N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7,8-Dihydro-1H,6H-chinolin-2,5-dion 5-(O-Methyl-oxim) umfasst typischerweise die folgenden Schritte:
Ausgangsstoff: Die Synthese beginnt mit 7,8-Dihydro-1H,6H-chinolin-2,5-dion.
Oximierung: Die Verbindung wird einer Oximierungsreaktion mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat unterzogen, um das Oximderivat zu bilden.
Methylierung: Das Oxim wird dann unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat methyliert, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Schritte, aber in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit beinhalten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen, bei denen die Oximgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Produkte können Chinolinderivate mit zusätzlichen Sauerstofffunktionalitäten umfassen.
Reduktion: Reduzierte Formen der Verbindung, wie Amine oder Alkohole.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.
Chemie:
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden, wodurch die Effizienz und Selektivität verschiedener Umwandlungen gesteigert wird.
Materialwissenschaft: Sie kann in Polymere und andere Materialien eingearbeitet werden, um bestimmte Eigenschaften wie Fluoreszenz oder Leitfähigkeit zu verleihen.
Biologie:
Enzyminhibition: Die Verbindung kann als Inhibitor für bestimmte Enzyme wirken, was sie für biochemische Studien und die Medikamentenentwicklung nützlich macht.
Antibakterielle Aktivität:
Medizin:
Medikamentenentwicklung: Die Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Arzneimittel, insbesondere zur Behandlung von Krankheiten wie Krebs und Infektionen.
Industrie:
Farbstoffherstellung: Sie kann bei der Synthese von Farbstoffen und Pigmenten für verschiedene industrielle Anwendungen verwendet werden.
Landwirtschaft: Die Verbindung kann bei der Entwicklung von Pflanzenschutzmitteln wie Pestiziden und Herbiziden verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 7,8-Dihydro-1H,6H-chinolin-2,5-dion 5-(O-Methyl-oxim) seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Oximgruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren eingehen, wodurch die Aktivität dieser Zielstrukturen gehemmt oder moduliert wird. Dies kann zu verschiedenen biologischen Wirkungen führen, darunter Enzyminhibition und antimikrobielle Aktivität.
Ähnliche Verbindungen:
7,8-Dihydro-1H,6H-chinolin-2,5-dion: Die Stammverbindung ohne die Oximgruppe.
2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-chinolinon: Eine strukturell verwandte Verbindung mit unterschiedlichen Substituenten.
2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-chinazolinon: Ein weiteres Chinolinderivat mit einer Aminogruppe.
Einzigartigkeit: 7,8-Dihydro-1H,6H-chinolin-2,5-dion 5-(O-Methyl-oxim) ist einzigartig aufgrund des Vorhandenseins der Oximgruppe, die eine spezifische chemische Reaktivität und biologische Aktivität verleiht. Dies macht sie von anderen Chinolinderivaten unterscheidbar und nützlich in einer Vielzahl von Anwendungen.
Wirkmechanismus
The mechanism by which 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
7,8-Dihydro-1H,6H-quinoline-2,5-dione: The parent compound without the oxime group.
2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone: A structurally related compound with different substituents.
2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone: Another quinoline derivative with an amino group.
Uniqueness: 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) is unique due to the presence of the oxime group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and useful in a variety of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


